![molecular formula C18H25N3O B7513618 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B7513618.png)
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound is a selective antagonist of the orexin receptor type 1 (OX1R) and has been studied for its ability to modulate the orexin system, which plays a role in regulating sleep and wakefulness.
Mecanismo De Acción
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea is a selective antagonist of the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea. The compound binds to the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea and blocks the binding of orexin, which is a neuropeptide that regulates sleep and wakefulness. By blocking the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea, the compound can modulate the orexin system and potentially treat sleep disorders.
Biochemical and Physiological Effects
The effects of 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea on biochemical and physiological systems have been studied in animal models. The compound has been shown to decrease wakefulness and increase sleep in rats. Additionally, the compound has been shown to decrease the levels of stress hormones, such as corticosterone, in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea in lab experiments include its selectivity for the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea and its potential applications in the treatment of sleep disorders. However, the compound has limitations, including its low solubility in water and potential for off-target effects.
Direcciones Futuras
For research on 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea include investigating its potential as a treatment for sleep disorders, such as insomnia and narcolepsy. Additionally, the compound could be studied for its potential effects on other physiological systems, such as the immune system and the cardiovascular system. Further research could also focus on improving the solubility and bioavailability of the compound.
Métodos De Síntesis
The synthesis of 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea has been reported in the literature. The compound can be synthesized via a multistep process involving the reaction of various intermediates, including cyclopropylamine, 2,3-dihydro-1H-inden-5-ol, and isocyanate.
Aplicaciones Científicas De Investigación
The potential applications of 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea in scientific research are diverse. The compound has been studied for its ability to modulate the orexin system, which plays a role in regulating sleep and wakefulness. Orexin antagonists have been investigated as potential treatments for sleep disorders, such as insomnia and narcolepsy.
Propiedades
IUPAC Name |
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-18(19-15-8-10-21(11-9-15)17-6-7-17)20-16-5-4-13-2-1-3-14(13)12-16/h4-5,12,15,17H,1-3,6-11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRMFWLFUNSXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3CCN(CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.